molecular formula C18H14ClNO3 B1452716 2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-86-7

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1452716
CAS No.: 1160264-86-7
M. Wt: 327.8 g/mol
InChI Key: NCJWOQWMURNTIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid+SOCl22-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride+SO2+HCl\text{2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid+SOCl2​→2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride+SO2​+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures.

    Hydrolysis: This reaction can be carried out under acidic or basic conditions, with water or aqueous solutions of acids or bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols or Amines: Formed by reduction.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride largely depends on its use and the specific reactions it undergoes. In proteomics, for example, the compound can react with nucleophilic residues in proteins, such as lysine or cysteine, leading to the formation of covalent bonds. This modification can alter the protein’s structure and function, providing insights into its biological role .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carbonyl chloride
  • 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
  • 4-Quinolinecarbonyl chloride

Uniqueness

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride is unique due to the presence of both the quinoline and 3,4-dimethoxyphenyl groups. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-22-16-8-7-11(9-17(16)23-2)15-10-13(18(19)21)12-5-3-4-6-14(12)20-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJWOQWMURNTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220095
Record name 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-86-7
Record name 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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